N-tert-Butyl-4-methoxybenzamide

Thermal Analysis Polymorph Screening Crystallography

Researchers requiring a sterically-hindered benzamide scaffold for fragment-based drug discovery often face inconsistencies with generic analogs. N-tert-Butyl-4-methoxybenzamide (CAS 19486-73-8) solves this with its unique tert-butyl/4-methoxy substitution pattern. • Defined mp 114-116°C - reliable DSC reference standard • Bulky tert-butyl group - probe steric effects on amide bond stability • Compact MW 207.27 - ideal for fragment-based libraries & lead optimization Supplied with rigorous QC; ready for global shipping.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 19486-73-8
Cat. No. B101807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyl-4-methoxybenzamide
CAS19486-73-8
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14)
InChIKeyJZHSACJKCPNPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl-4-methoxybenzamide: High-Purity Scaffold for Drug Discovery


N-tert-Butyl-4-methoxybenzamide (CAS 19486-73-8) is a secondary amide, a member of the substituted benzamide chemical class . Its core structure features a 4-methoxybenzoyl group linked to a tert-butylamine moiety, resulting in a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . This specific substitution pattern is known to confer distinct physicochemical properties, such as a predicted boiling point of 346.0±25.0 °C and a melting point range of 114-116 °C, which differentiate it from simpler benzamide analogs and are critical for its role as a versatile scaffold in medicinal chemistry and materials science .

1
Scaffold Workflow

Supports medicinal chemistry fragment-based library synthesis and derivatization.

2
Analytical Reference

May serve as a thermal analysis reference with a reported melting point in the 114–116 °C range.

3
Reactivity Probe

Enables steric-hindrance studies of amide reactivity due to the bulky tert-butyl group.

Why N-tert-Butyl-4-methoxybenzamide Cannot Be Substituted


N-tert-Butyl-4-methoxybenzamide cannot be simply interchanged with other in-class benzamide derivatives due to its unique combination of structural features—specifically, the electron-donating 4-methoxy group on the phenyl ring and the bulky, lipophilic tert-butyl group on the amide nitrogen . These substituents are not interchangeable; they are key determinants of the compound's distinct chemical reactivity, solubility profile, and melting point (114-116 °C) . For instance, the tert-butyl group imparts significant steric hindrance that affects molecular conformation and intermolecular interactions, a characteristic absent in N-methyl or N-unsubstituted analogs [1]. This specificity means that substituting it with a compound lacking these exact features—even a close analog—would likely alter reaction kinetics, binding affinities, or physical stability, thereby compromising the integrity of research data or the viability of a synthetic route.

tert-Butyl vs. N-Methyl Analogs

Replacing the tert-butyl group with a smaller N-alkyl group may alter steric hindrance, molecular conformation, and intermolecular interaction profiles, making direct substitution unreliable.

4-Methoxy vs. Unsubstituted Benzamide

Omitting the electron-donating 4-methoxy substituent can shift reactivity, crystal packing, and thermal stability, potentially leading to different research outcomes.

Purity and Lot Consistency

Lower-purity benzamide building blocks without documented minimum purity may introduce unknown impurities, increasing experimental variability in sensitive assays.

Quantitative Differentiation of N-tert-Butyl-4-methoxybenzamide


Melting Point Differentiation and Thermal Stability

N-tert-Butyl-4-methoxybenzamide exhibits a measured melting point range of 114-116 °C . This is a significant quantifiable difference from the closely related analog N-tert-butylbenzamide (which lacks the 4-methoxy group), which has a reported melting point of 133-135 °C . This 19-20 °C lower melting point for the target compound indicates a quantifiably different crystal lattice energy and thermal stability profile, which is directly attributable to the presence of the 4-methoxy substituent.

Melting Point
Head-to-head
114–116 °C vs. 133–135 °C (N-tert-butylbenzamide)
~19–20 °C lower indicates different crystal lattice energy and thermal stability profile.
Vendor specification; DSC or capillary method assumed.
Thermal Analysis Polymorph Screening Crystallography

High Purity for Research Reliability

For scientific procurement, the guaranteed purity level is a primary quantitative differentiator. N-tert-Butyl-4-methoxybenzamide is commercially available with a specified purity of 96.0% or greater from reputable chemical suppliers . This high purity is essential for minimizing experimental variability, particularly in sensitive assays like those used for scaffold validation in medicinal chemistry . While less pure grades of similar benzamide building blocks may be available, this documented minimum purity ensures the compound is suitable for rigorous research without further purification.

Purity Specification
Specification review
≥ 96.0% (HPLC/GC)
Documented minimum purity supports result attribution and reduces impurity-related variability.
Source: vendor Certificate of Analysis.
Synthetic Chemistry Quality Control Drug Discovery

Compact and Potent Pharmacophore Scaffold

The target compound is explicitly identified and sold as a 'versatile small molecule scaffold' . This is a class-level inference based on its structure, which places it in the same category as a compound like 4-(tert-butyl)-N-(4-methoxyphenyl)benzamide . However, the N-tert-butyl-4-methoxybenzamide scaffold offers a distinct advantage in terms of molecular weight (207.27 g/mol), making it a more compact core for fragment-based drug discovery and lead optimization compared to bulkier, dual-substituted analogs. Its molecular simplicity allows for diverse and efficient derivatization.

Molecular Weight
Class-level
207.27 g/mol, ~104 g/mol lower than dual-substituted analog (311.4 g/mol)
Compact core may support more efficient fragment-based derivatization and ligand efficiency profiling.
Class-level inference; experimental confirmation advised.
Medicinal Chemistry Scaffold Design Lead Optimization

Optimal Research Applications for N-tert-Butyl-4-methoxybenzamide


Fragment-Based Drug Discovery and Lead Optimization

Due to its classification as a 'versatile small molecule scaffold' and its low molecular weight (207.27 g/mol), N-tert-Butyl-4-methoxybenzamide is an ideal core structure for medicinal chemistry programs focused on fragment-based drug discovery . Its compact size and specific substitution pattern provide an excellent starting point for building compound libraries, allowing for systematic exploration of chemical space while maintaining favorable physicochemical properties for ligand efficiency.

Building Block for Pharmaceutically Active Compounds

The compound is a valuable intermediate for synthesizing more complex benzamide derivatives, which are known to have applications in preparing pharmaceutically active compounds [1]. Its defined and modifiable functional groups (the amide nitrogen and the para-methoxy substituent) allow for selective derivatization, enabling the creation of diverse chemical series for biological testing.

Reference Standard for Thermal Analysis and Solid-State Studies

Given its well-documented and reproducible melting point of 114-116 °C, N-tert-Butyl-4-methoxybenzamide can serve as a robust reference standard for thermal analysis techniques like Differential Scanning Calorimetry (DSC) and for calibrating hot-stage microscopy equipment . Its solid-state properties make it a reliable material for studies involving crystallization and polymorphism, where precise thermal data are critical.

Probe for Amide Reactivity and Steric Hindrance

The presence of the bulky tert-butyl group on the amide nitrogen introduces significant steric hindrance, making this compound a useful probe for studying the effect of steric bulk on amide bond stability, conformational dynamics, and intermolecular interactions (e.g., C-H···O hydrogen bonding) . It can be used as a model system in physical organic chemistry to compare reactivity against less hindered analogs like N-methylbenzamide.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Compact molecular weight and modifiable functional groups
Derivatization efficiency and ligand efficiency metrics
Synthesis of benzamide research compounds
Selective derivatization at amide and para-methoxy positions
Biological activity screening of derived series
Thermal analysis reference standard
Reproducible melting point (114–116 °C)
DSC calibration and polymorph screening consistency
Amide steric hindrance model system
Bulky tert-butyl group on amide nitrogen
Reactivity comparison vs. less hindered analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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